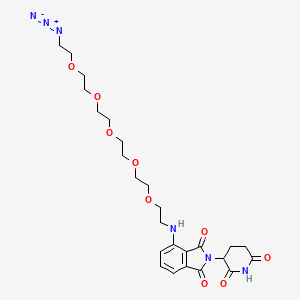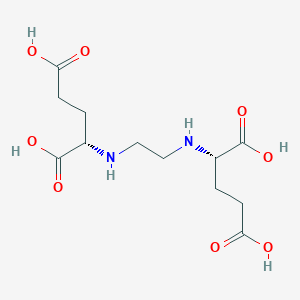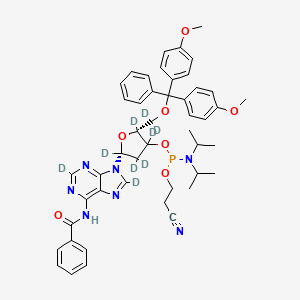
DMT-dA(bz) Phosphoramidite-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMT-dA(bz) Phosphoramidite-d9 is a deuterium-labeled derivative of DMT-dA(bz) Phosphoramidite. This compound is primarily used in the synthesis of DNA oligonucleotides. The deuterium labeling is often employed in research to study the behavior and interactions of molecules in various environments, providing insights into molecular dynamics and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dA(bz) Phosphoramidite-d9 involves several steps:
Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.
Attachment of the dimethoxytrityl (DMT) group: This step involves the protection of the 5’ hydroxyl group with a DMT group.
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Quality control: Rigorous testing, including nuclear magnetic resonance (NMR) and mass spectrometry, is conducted to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions
DMT-dA(bz) Phosphoramidite-d9 undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The benzoyl protecting group can be removed under basic conditions.
Deprotection: The DMT group can be removed using acidic conditions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.
Substitution: Ammonia or methylamine solutions are used to remove the benzoyl group.
Deprotection: Trichloroacetic acid in dichloromethane is used to remove the DMT group.
Major Products Formed
Oxidation: Formation of the corresponding phosphate.
Substitution: Formation of deprotected nucleoside.
Deprotection: Formation of the free hydroxyl group at the 5’ position.
科学的研究の応用
DMT-dA(bz) Phosphoramidite-d9 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA oligonucleotides for studying molecular interactions and dynamics.
Biology: Employed in the study of DNA replication, transcription, and repair mechanisms.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-fidelity DNA sequences for various biotechnological applications.
作用機序
The primary mechanism of action of DMT-dA(bz) Phosphoramidite-d9 involves its incorporation into DNA sequences during oligonucleotide synthesis. The deuterium labeling allows researchers to track and study the behavior of the synthesized DNA in various environments. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair.
類似化合物との比較
DMT-dA(bz) Phosphoramidite-d9 can be compared with other similar compounds such as:
DMT-dA(bz) Phosphoramidite: The non-deuterated version used for similar applications but without the benefits of deuterium labeling.
DMT-dC(bz) Phosphoramidite: Used for the synthesis of cytosine-containing oligonucleotides.
DMT-dG(ib) Phosphoramidite: Used for the synthesis of guanine-containing oligonucleotides.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds.
特性
分子式 |
C47H52N7O7P |
|---|---|
分子量 |
867.0 g/mol |
IUPAC名 |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,3,3,4,5-pentadeuteriooxolan-2-yl]-2,8-dideuteriopurin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i28D2,29D2,30D,31D,40D,41D,42D |
InChIキー |
GGDNKEQZFSTIMJ-YVSWMPPOSA-N |
異性体SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C(C([C@@](O3)([2H])C([2H])([2H])OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])NC(=O)C7=CC=CC=C7 |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
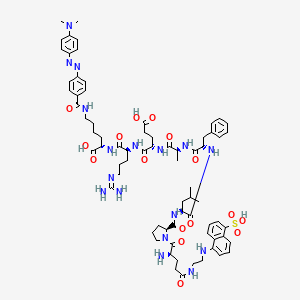
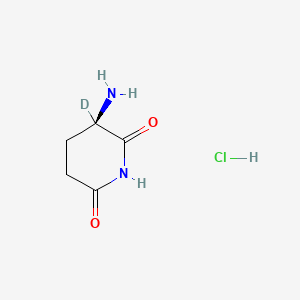
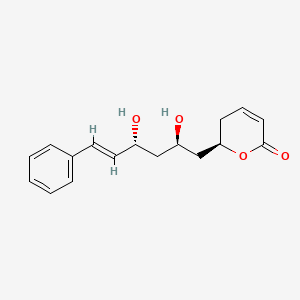
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)




